molecular formula C17H19FN2O2 B5402529 1-(2-fluorobenzoyl)-2-(3-methyl-5-isoxazolyl)azepane

1-(2-fluorobenzoyl)-2-(3-methyl-5-isoxazolyl)azepane

Cat. No.: B5402529
M. Wt: 302.34 g/mol
InChI Key: NUTMPMSURFOGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-2-(3-methyl-5-isoxazolyl)azepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of azepane derivatives and has been found to exhibit promising biological activity in various studies.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-2-(3-methyl-5-isoxazolyl)azepane is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It may also inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activation of NF-κB. It has also been shown to reduce inflammation and inhibit tumor growth in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-fluorobenzoyl)-2-(3-methyl-5-isoxazolyl)azepane in lab experiments is its potential therapeutic applications. The compound has been found to exhibit significant activity against various types of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the research on 1-(2-fluorobenzoyl)-2-(3-methyl-5-isoxazolyl)azepane. One of the areas of focus is the development of new cancer therapies based on this compound. Researchers are also exploring the potential of this compound in the treatment of other diseases such as inflammation and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. It has been found to exhibit significant activity against various types of cancer cells and has potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(2-fluorobenzoyl)-2-(3-methyl-5-isoxazolyl)azepane is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the reaction of 2-(3-methyl-5-isoxazolyl)acetonitrile with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to obtain the final compound.

Scientific Research Applications

1-(2-fluorobenzoyl)-2-(3-methyl-5-isoxazolyl)azepane has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer. Studies have also shown that this compound has anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.

Properties

IUPAC Name

(2-fluorophenyl)-[2-(3-methyl-1,2-oxazol-5-yl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12-11-16(22-19-12)15-9-3-2-6-10-20(15)17(21)13-7-4-5-8-14(13)18/h4-5,7-8,11,15H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTMPMSURFOGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCCCN2C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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